molecular formula C20H20N4O2 B2707364 N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide CAS No. 1645419-16-4

N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide

Cat. No.: B2707364
CAS No.: 1645419-16-4
M. Wt: 348.406
InChI Key: SVFFQNVWSDQTKQ-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide is an organic compound with the molecular formula C18H17N3O This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide typically involves the reaction of 2-methoxybenzyl cyanide with 2-methylbenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy group and the benzimidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide involves its interaction with specific molecular targets. The cyano group and benzimidazole moiety are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2-methoxyphenyl)methyl]-N-phenylbenzamide
  • 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Uniqueness

N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide is unique due to the combination of its cyano group, methoxyphenyl group, and benzimidazole moiety This combination imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-22-16-8-4-5-9-18(16)24(14)12-11-20(25)23-17(13-21)15-7-3-6-10-19(15)26-2/h3-10,17H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFFQNVWSDQTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)NC(C#N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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